molecular formula C28H22N8O6 B11110610 3-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

3-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11110610
M. Wt: 566.5 g/mol
InChI Key: NGCIOPOJCWACLV-MWLSYYOVSA-N
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Description

3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazine with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 5-formyl-2-furylbenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-({(Z)-2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of methoxyaniline and nitroaniline groups within the triazine ring makes it particularly effective in certain applications, such as antibacterial and anticancer research .

Properties

Molecular Formula

C28H22N8O6

Molecular Weight

566.5 g/mol

IUPAC Name

3-[5-[(Z)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C28H22N8O6/c1-41-22-11-7-20(8-12-22)31-27-32-26(30-19-5-9-21(10-6-19)36(39)40)33-28(34-27)35-29-16-23-13-14-24(42-23)17-3-2-4-18(15-17)25(37)38/h2-16H,1H3,(H,37,38)(H3,30,31,32,33,34,35)/b29-16-

InChI Key

NGCIOPOJCWACLV-MWLSYYOVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O

Origin of Product

United States

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